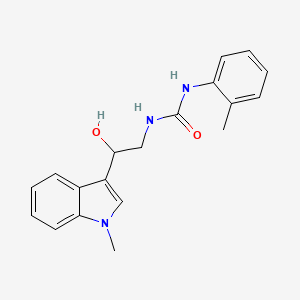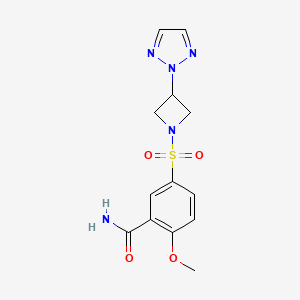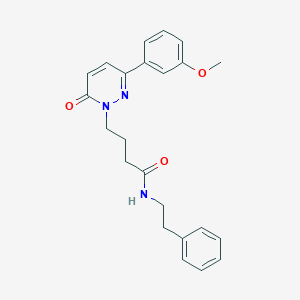![molecular formula C29H22ClN5O3S B3015122 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-58-4](/img/structure/B3015122.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C29H22ClN5O3S and its molecular weight is 556.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research in the synthesis of novel heterocyclic compounds, such as triazoloquinazolines and triazolopyridines, demonstrates the continuous interest in developing new methodologies for creating complex molecules with potential pharmacological activities. For example, studies have shown the preparation of various triazoloquinazoline derivatives through innovative synthetic routes, revealing their potential as scaffolds for further medicinal chemistry explorations (Heras et al., 2003).
Antimicrobial and Antihistaminic Activities
Several compounds within this chemical class have been evaluated for antimicrobial and antihistaminic activities. The synthesis of triazole derivatives and their screening against various microorganisms highlighted some compounds with good to moderate activities, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, certain triazoloquinazolin-5-ones have been identified as new classes of H1-antihistaminic agents, providing a basis for further research into their pharmacological properties (Alagarsamy et al., 2008).
Adenosine Receptor Antagonism
Research into the adenosine receptor antagonism of triazoloquinazoline derivatives has revealed compounds with high affinity for human A3 receptor subtypes, indicating their potential in designing selective receptor antagonists. This specificity towards human A3 receptors underscores the importance of these compounds in investigating adenosine receptor-mediated physiological processes (Kim et al., 1996).
Nematicidal and Anticancer Activity
The exploration of triazoloquinazoline derivatives for nematicidal and anticancer activities has also been a significant area of interest. Some derivatives have shown promising results against nematodes and cancer cell lines, suggesting their potential as lead compounds for developing new nematicidal and anticancer therapies (Reddy et al., 2016).
properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN5O3S/c1-2-19-8-15-24(16-9-19)39(36,37)29-28-32-27(25-18-20(30)10-17-26(25)35(28)34-33-29)31-21-11-13-23(14-12-21)38-22-6-4-3-5-7-22/h3-18H,2H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQLYDKTZDGHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)
![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3015047.png)
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3015050.png)
![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)

![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)


![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)